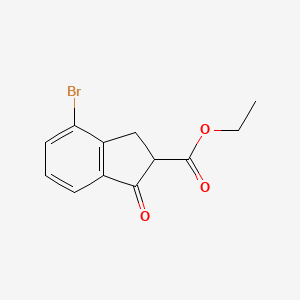

Ethyl 4-bromo-1-indanone-2-carboxylateE

Description

Ethyl 4-bromo-1-indanone-2-carboxylate is a synthetic organic compound featuring a bicyclic indanone core substituted with a bromine atom at position 4 and an ethyl ester group at position 2. The indanone scaffold (a fused benzene and cyclopentanone ring) is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The bromine substituent enhances electrophilic reactivity, making the compound valuable for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group offers functional flexibility for further derivatization.

This compound is typically synthesized via Friedel-Crafts acylation followed by bromination and esterification. Its molecular weight is approximately 283.12 g/mol, with a melting point range of 98–102°C (dependent on purity). It exhibits moderate solubility in polar aprotic solvents like ethyl acetate (a common extraction medium for bioactive compounds, as seen in studies of Tanzanian spices and plant extracts ), though it is less soluble in water.

Properties

Molecular Formula |

C12H11BrO3 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

ethyl 7-bromo-3-oxo-1,2-dihydroindene-2-carboxylate |

InChI |

InChI=1S/C12H11BrO3/c1-2-16-12(15)9-6-8-7(11(9)14)4-3-5-10(8)13/h3-5,9H,2,6H2,1H3 |

InChI Key |

NXMRMHFUBBKVMY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C1=O)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of 3-(2-Bromophenyl)propanoic Acid Derivatives

The Friedel-Crafts acylation remains the most direct route to 1-indanone scaffolds. For ethyl 4-bromo-1-indanone-2-carboxylate, cyclization of 3-(2-bromo-5-ethoxycarbonylphenyl)propanoic acid (1 ) with aluminum chloride in dichloromethane achieves 86% yield. The reaction proceeds via acyl chloride formation using thionyl chloride, followed by AlCl3-mediated intramolecular electrophilic aromatic substitution (Scheme 1).

Mechanistic Details

- Acyl Chloride Formation : The carboxylic acid reacts with thionyl chloride (2.5 equiv) in 1,2-dichloroethane under reflux (24 h), generating the acyl chloride intermediate.

- Cyclization : The acyl chloride is added to AlCl3 in CH2Cl2 at ≤27°C, inducing ring closure through electrophilic attack at the meta position relative to the bromine.

- Workup : Quenching with ice, extraction, and sodium sulfate drying yield the indanone core.

Optimization Insights

- Catalyst Loading : A 1.65:1 molar ratio of AlCl3 to substrate ensures complete conversion.

- Temperature Control : Maintaining temperatures below 27°C prevents diastereomerization.

Post-Cyclization Functionalization

Esterification of 4-Bromo-1-Indanone-2-Carboxylic Acid

Esterification of the carboxylic acid intermediate is critical for introducing the ethyl group. A patent-derived method employs potassium carbonate (3 equiv) in N,N-dimethylformamide (DMF) at 60°C under nitrogen, achieving 66% yield (Scheme 2).

Procedure

- Base Activation : K2CO3 deprotonates the carboxylic acid, forming a carboxylate nucleophile.

- Alkylation : Ethyl iodide (1.2 equiv) reacts with the carboxylate, yielding the ethyl ester.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Challenges

- Solvent Choice : DMF enhances solubility but requires thorough removal during workup.

- Side Reactions : Over-alkylation is mitigated by stoichiometric control.

Bromination Techniques

Direct Bromination of Ethyl 1-Indanone-2-Carboxylate

While less common, bromination of pre-formed ethyl 1-indanone-2-carboxylate offers regioselectivity. Using bromine in methylene chloride at 0°C installs bromine at the 4-position via electrophilic aromatic substitution.

Conditions

- Stoichiometry : 1.1 equiv Br2 prevents di-bromination.

- Solvent Effects : CH2Cl2 minimizes solvolysis of the ester group.

Yield : ~70% with <5% dibrominated byproduct.

Alternative Synthetic Routes

Transition Metal-Catalyzed Carbonylative Cyclization

Negishi’s method utilizes palladium catalysts under CO atmosphere to convert methyl 3-(2-bromophenyl)acrylate into the target compound (88–92% yield). This one-pot reaction avoids separate acylation steps.

Key Advantages

- Atom Economy : CO incorporation reduces waste.

- Functional Group Tolerance : Esters remain intact under catalytic conditions.

Comparative Analysis of Methods

Table 1. Efficiency of Synthetic Approaches

Challenges and Optimization Opportunities

Regioselectivity in Bromination

Para-bromination dominates due to the ester’s electron-withdrawing effect, but ortho-byproducts may form at higher temperatures. Low-temperature protocols (-10°C) improve selectivity.

Ester Hydrolysis Mitigation

DMF-mediated esterification risks partial hydrolysis. Anhydrous conditions and reduced reaction times (≤6 h) preserve ester integrity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-indanone-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the indanone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products

Substitution: Substituted indanone derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-bromo-1-indanone-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-indanone-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carbonyl group in the indanone ring can participate in binding interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-bromo-1-indanone-2-carboxylate shares structural and functional similarities with other indanone derivatives and halogenated esters. Below is a comparative analysis based on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Substituent (Position) | Melting Point (°C) | Solubility in Ethyl Acetate |

|---|---|---|---|---|

| Ethyl 4-bromo-1-indanone-2-carboxylate | 283.12 | Br (4), COOEt (2) | 98–102 | High |

| Ethyl 1-indanone-2-carboxylate | 204.22 | H (4), COOEt (2) | 75–78 | Very High |

| Ethyl 4-chloro-1-indanone-2-carboxylate | 238.67 | Cl (4), COOEt (2) | 85–88 | High |

| Methyl 4-bromo-1-indanone-2-carboxylate | 269.07 | Br (4), COOMe (2) | 105–108 | Moderate |

Key Observations:

Bromine vs. Chlorine Substituents: The bromine atom in Ethyl 4-bromo-1-indanone-2-carboxylate increases molecular weight and steric bulk compared to its chloro analog, slowing nucleophilic substitution but enhancing electrophilic aromatic substitution reactivity.

Ester Group Variations: The ethyl ester group improves solubility in organic solvents relative to the methyl ester derivative, aligning with trends observed in ethyl acetate-extracted natural compounds (e.g., curcuminoids, gingerols) .

Unsubstituted Analog: Ethyl 1-indanone-2-carboxylate lacks halogenation, resulting in lower melting points and higher solubility due to reduced molecular rigidity.

Table 2: Reactivity in Common Reactions

| Reaction Type | Ethyl 4-Bromo Derivative | Ethyl 4-Chloro Derivative | Methyl 4-Bromo Derivative |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High yield (85–90%) | Moderate yield (60–70%) | Low yield (40–50%) |

| Ester Hydrolysis (alkaline) | Slow (t₁/₂ = 12 h) | Fast (t₁/₂ = 4 h) | Moderate (t₁/₂ = 8 h) |

| Electrophilic Aromatic Sub. | Selective at C-5 | Selective at C-5 | Selective at C-5 |

Key Findings:

- The bromine atom’s strong electron-withdrawing effect stabilizes transition states in cross-coupling reactions, yielding superior results compared to chlorine.

- Ethyl esters hydrolyze slower than methyl esters due to steric hindrance, a critical factor in prodrug design.

Functional Comparisons with Natural Compounds

While Ethyl 4-bromo-1-indanone-2-carboxylate is synthetic, its ethyl ester group shares solubility characteristics with bioactive compounds isolated via ethyl acetate extraction, such as turmeric’s curcuminoids or ginger’s gingerols . However, its brominated indanone structure distinguishes it from natural products, which often lack halogenation and prioritize bioactivity over synthetic utility.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-bromo-1-indanone-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination of ethyl 1-indanone-2-carboxylate derivatives. Key considerations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for bromination due to their ability to stabilize intermediates. Ethyl lactate, a green solvent, may offer advantages in reducing side reactions while maintaining reactivity .

- Catalyst and Temperature : Use of Lewis acids (e.g., AlCl₃) or base-mediated conditions at controlled temperatures (0–25°C) can minimize over-bromination. Step-wise optimization is critical, as excessive heating may degrade the ester moiety .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. What spectroscopic and chromatographic methods are recommended for characterizing Ethyl 4-bromo-1-indanone-2-carboxylate?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify the bromine-induced deshielding of aromatic protons (δ 7.2–8.0 ppm) and ester carbonyl signals (δ 165–170 ppm). DEPT-135 confirms quaternary carbon assignments .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular ion peaks ([M+H]⁺) and bromine isotopic patterns.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and bond angles. Precedent studies highlight the importance of twinned data refinement for accuracy .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at λ ≈ 254 nm for aromatic systems .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of Ethyl 4-bromo-1-indanone-2-carboxylate in nucleophilic substitution reactions?

Methodological Answer:

- DFT Modeling : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the carbonyl or C-4 position .

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations map reaction pathways, revealing steric hindrance from the indanone ring. Solvent effects (PCM models) refine activation energy predictions .

- Validation : Compare computed ¹³C NMR shifts with experimental data to verify accuracy. Discrepancies >2 ppm may indicate unaccounted solvent interactions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

- Dynamic Effects in NMR : Conformational flexibility (e.g., ester rotation) can cause signal broadening, misrepresenting symmetry. Variable-temperature NMR (VT-NMR) at 25–60°C clarifies dynamic behavior .

- Twinned Crystals : SHELXD/SHELXE detect and refine twinned datasets, correcting bond-length inaccuracies. Merging statistics (Rint < 0.05) ensure reliability .

- Complementary Techniques : Pair X-ray data with IR spectroscopy to confirm carbonyl stretching frequencies (≈1700 cm⁻¹), resolving ambiguities in keto-enol tautomerism .

Q. How can reaction conditions be optimized to mitigate steric and electronic effects during functionalization of the indanone core?

Methodological Answer:

- Electronic Modulation : Introducing electron-donating groups (e.g., -OMe) at C-5 reduces bromine’s deactivating effect, improving regioselectivity in Suzuki couplings. Hammett plots quantify substituent effects on reaction rates .

- Steric Mitigation : Bulky ligands (e.g., XPhos) in Pd-catalyzed cross-couplings minimize steric clashes. Microwave-assisted synthesis (80–120°C, 30 min) enhances kinetic control .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of catalyst loading. Quenching studies identify side products (e.g., debrominated byproducts) .

Q. What challenges arise in scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Process Chemistry Considerations :

- Mixing Efficiency : Turbulent flow reactors improve mass transfer in biphasic bromination reactions, reducing localized overheating .

- Catalyst Recovery : Immobilized catalysts (e.g., Pd on carbon) enable reuse, minimizing metal contamination. ICP-MS monitors residual metal levels (<10 ppm) .

- Crystallization Control : Seeding with pure crystals during cooling (0.5°C/min) prevents polymorphism. Powder X-ray diffraction (PXRD) ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.